1-Ethyl-5-(nitromethylsulphonyl)indoline
Description
Properties
Molecular Formula |
C11H14N2O4S |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
1-ethyl-5-(nitromethylsulfonyl)-2,3-dihydroindole |
InChI |
InChI=1S/C11H14N2O4S/c1-2-12-6-5-9-7-10(3-4-11(9)12)18(16,17)8-13(14)15/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
VSXMSPMYCWLUMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)S(=O)(=O)C[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The structural analogs of 1-Ethyl-5-(nitromethylsulphonyl)indoline include sulfonamide- and sulfonyl-substituted indoline derivatives. Key compounds and their distinguishing features are summarized below:
| Compound Name | Substituents (Position) | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| This compound | Ethyl (1), Nitromethylsulphonyl (5) | ~265.3* | -NO₂, -SO₂-CH₂NO₂ |
| 1-Acetyl-5-(Morpholin-4yl Sulfonyl)Indoline | Acetyl (1), Morpholinylsulfonyl (5) | ~326.4 | -SO₂-Morpholine, -COCH₃ |
| 5-(Methylsulfonyl)indoline | Methylsulfonyl (5) | 197.25 | -SO₂-CH₃ |
| 1-Acetylindoline-5-sulfonamide | Acetyl (1), Sulfonamide (5) | ~238.3 | -SO₂-NH₂, -COCH₃ |
*Estimated based on analogous structures.
Key Observations :
- The ethyl group at position 1 may improve lipophilicity compared to acetyl or methyl substituents, influencing bioavailability .
Physicochemical and Electronic Properties
- Electronic Effects : Nitromethylsulphonyl groups reduce electron density on the indoline ring, affecting π-π interactions in molecular docking (e.g., binding to 6LU7 protease in antimicrobial studies) .
Preparation Methods
Synthesis of the Indoline Core
The indoline backbone is typically derived from 1-acetylindoline. Reduction of the acetyl group to an ethyl moiety is achieved using tetrabutylammonium borohydride in a polar aprotic solvent such as dimethylformamide (DMF) at 0°C. This step ensures regioselective alkylation at the 1-position while preserving the aromatic system.
Sulphonylation at the 5-Position
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF/H₂O (1:1) | 78 | 92 |
| Temperature | -40°C → RT | 75 | 90 |
| Catalyst Loading | 20 mol% LDA | 80 | 95 |
Palladium-Catalyzed Dearomatization for Indoline Core Construction
Recent advances in asymmetric catalysis offer an alternative pathway for constructing the indoline scaffold. As reported by ChemRxiv , palladium-catalyzed dearomatization of indoles enables efficient access to chiral indoline intermediates.
Dearomatization Reaction Mechanism
Using Pd(dba)₂ as a precatalyst and a chiral Carreira ligand (L5) , indole derivatives undergo stereoselective cyclization to form the indoline core. Critical conditions include:
-
Substrate : Boc-protected 2-(2-bromophenyl)-3-methyl-1H-indole
-
Base : t-BuOLi
This method achieves enantiomeric ratios (er) of up to 96:4, providing a chiral foundation for subsequent functionalization.
Post-Functionalization Steps
The palladium-derived indoline intermediate is subjected to sulphonylation and nitration using protocols analogous to Section 1.2–1.3. Notably, the chiral environment of the indoline core influences the reactivity of the 5-position, necessitating modified reaction times (e.g., 24 hours for sulphonylation at 0°C).
Alternative Pathways: Oxidative Nitration and Microwave-Assisted Synthesis
Oxidative Nitration Strategy
A lesser-explored method involves simultaneous sulphonylation and nitration using nitronium tetrafluoroborate (NO₂BF₄) . This one-pot approach reduces step count but requires stringent temperature control (-30°C) to prevent over-oxidation. Yields remain moderate (50–60%) due to competing side reactions.
Microwave-Assisted Acceleration
Microwave irradiation (150°C, 30 minutes) has been tested for the nitration step, shortening reaction times by 75%. However, scalability challenges and equipment limitations hinder industrial adoption.
Comparative Analysis of Synthesis Methods
Table 2: Method Efficiency and Practical Considerations
| Method | Steps | Total Yield (%) | Enantioselectivity | Scalability |
|---|---|---|---|---|
| Multi-Step Organic | 4 | 58 | N/A | High |
| Palladium-Catalyzed | 3 | 45 | 96:4 er | Moderate |
| Oxidative Nitration | 2 | 50 | N/A | Low |
-
Multi-Step Organic Synthesis remains the gold standard for large-scale production due to its reproducibility and high yields.
-
Palladium-Catalyzed Routes are preferred for enantioselective applications but require costly chiral ligands.
-
Oxidative Methods offer step economy but suffer from yield penalties.
Q & A
Q. What are the established synthetic pathways for 1-Ethyl-5-(nitromethylsulphonyl)indoline, and how can reaction parameters be optimized for improved yield?
- Methodological Answer : Synthesis typically involves sulfonation of a pre-functionalized indoline core. A multi-step approach includes:
- Step 1 : Ethylation of 5-nitroindoline using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 12 hours).
- Step 2 : Sulfonation with nitromethylsulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, with pyridine as a catalyst to neutralize HCl byproducts.
Critical parameters for optimization: - Temperature : Maintaining 0–5°C during sulfonation minimizes side reactions.
- Solvent : Anhydrous DCM enhances reagent solubility and reaction homogeneity.
- Stoichiometry : A 1:1.2 molar ratio of indoline to sulfonating agent reduces unreacted starting material.
Studies on analogous sulfonated indolines report 15–20% yield improvements via slow reagent addition (2 hours) and post-reaction quenching with ice .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (sulfonation step) | Prevents decomposition |
| Solvent | Anhydrous DCM | Enhances solubility |
| Reaction Time | 4–6 hours | Maximizes conversion |
Q. Which chromatographic techniques are most effective for purifying this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with a gradient elution (acetonitrile/water, 70:30 to 90:10 over 20 minutes). This resolves nitro-group byproducts, achieving >98% purity .
- Centrifugal Partition Chromatography (CPC) : A heptane/ethyl acetate/methanol/water (5:5:5:5) system reduces solvent use by 30% while maintaining scalability .
- Preparative TLC : For small-scale purification, silica gel plates with ethyl acetate/hexane (3:7) provide rapid separation.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm ethyl group integration (e.g., triplet at ~1.2 ppm for CH₃ and quartet at ~3.4 ppm for CH₂ in CDCl₃). Sulfonyl and nitro groups deshield adjacent protons, shifting aromatic signals downfield .
- FT-IR : Key peaks include S=O stretching (1350–1300 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (1550–1480 cm⁻¹) .
- LC-MS : Monitor molecular ion [M+H]⁺ at m/z 299.1 (calculated for C₁₁H₁₄N₂O₄S) to confirm molecular weight .
Advanced Research Questions
Q. What computational strategies predict the electronic properties of this compound, and how do they compare to experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level. Include solvent effects (e.g., chloroform) via polarizable continuum models (PCM) to align with experimental UV-vis spectra .
- TD-DFT for UV-vis : Predict λmax values for electronic transitions. For example, nitro groups induce charge-transfer bands at ~400–450 nm. Discrepancies >20 nm between theory and experiment suggest incomplete solvent modeling or excited-state interactions .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess redox activity. The sulfonyl group lowers LUMO energy, enhancing electron-accepting capacity for applications like photocatalysis .
Q. How does the nitro group influence the biological interaction mechanisms of sulfonamide-containing indoline derivatives?
- Methodological Answer :
- Enzyme Inhibition Studies : Use molecular docking (AutoDock Vina) to model interactions with target enzymes (e.g., cyclooxygenase-2). Nitro groups enhance binding via polar contacts with active-site residues (e.g., Arg120). Validate with IC₅₀ assays .
- Hydrogen Bonding Analysis : Crystallographic data for analogous compounds show nitro groups form 2.8–3.2 Å hydrogen bonds with serine/threonine residues, critical for inhibitory activity .
- Metabolic Stability : Assess nitro-reduction susceptibility using liver microsomes. LC-MS/MS tracks metabolite formation (e.g., amine derivatives) to guide structural modifications .
Q. What systematic approaches resolve contradictions in pharmacological data for sulfonylated indoline derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate bioactivity results (e.g., IC₅₀, Ki) across multiple assays (e.g., fluorescence polarization vs. radiometric assays) .
- Batch Effect Analysis : Use ANOVA to identify variability in synthetic batches (e.g., purity, stereochemical impurities) impacting IC₅₀ values .
- Meta-Analysis : Aggregate data from published studies (e.g., PubChem BioAssay) to identify trends. For example, sulfonyl groups correlate with ≥10-fold potency increases in kinase inhibitors vs. methyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
